molecular formula C9H14ClNO2 B1452829 3,4-dimethoxy-N-methylaniline hydrochloride CAS No. 1209739-54-7

3,4-dimethoxy-N-methylaniline hydrochloride

Cat. No.: B1452829
CAS No.: 1209739-54-7
M. Wt: 203.66 g/mol
InChI Key: FAZWPAGYJNRALY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxy-N-methylaniline hydrochloride is a chemical compound with the molecular formula C9H14ClNO2 and a molecular weight of 203.66 g/mol. It is an analog of 3,4-methylenedioxymethamphetamine (MDMA), a psychoactive drug and research chemical of the phenethylamine and amphetamine chemical classes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13NO2.ClH/c1-10-7-4-5-8(11-2)9(6-7)12-3;/h4-6,10H,1-3H3;1H . This code provides a specific string of characters representing the compound’s molecular structure.

Scientific Research Applications

Synthetic Chemistry Applications

3,4-Dimethoxy-N-methylaniline hydrochloride serves as a precursor in the synthesis of complex organic compounds. Gardner, Moir, and Purves (1948) utilized it in the preparation of alkoxylated derivatives of sym-diethyldiphenylurea, highlighting its role in the synthesis of substituted phenylureas from methylated and ethylated vanillin. This work underscores the versatility of this compound in producing various derivatives with potential applications in materials science and medicinal chemistry (Gardner, Moir, & Purves, 1948).

Electropolymerization and Material Science

Planes et al. (2014) conducted spectroelectrochemical studies on the formation of poly(N-methylaniline) by anodic oxidation, revealing the compound's role in understanding the structural changes during redox switching. This research provides insight into the electropolymerization process and the stability of poly(N-methylaniline), suggesting applications in conducting polymers and materials science (Planes et al., 2014).

Antineoplastic Research

Pettit et al. (2003) reported the synthesis and biological evaluation of derivatives of this compound, demonstrating its utility in developing antineoplastic agents. These compounds showed significant activity against a panel of cancer cell lines, indicating the potential of this compound derivatives in cancer research (Pettit et al., 2003).

Safety and Hazards

The safety information available indicates that 3,4-dimethoxy-N-methylaniline hydrochloride is a hazardous substance. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include recommendations for handling and storage, personal protective measures, and procedures for accidental release .

Properties

IUPAC Name

3,4-dimethoxy-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-10-7-4-5-8(11-2)9(6-7)12-3;/h4-6,10H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZWPAGYJNRALY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dimethoxy-N-methylaniline hydrochloride
Reactant of Route 2
Reactant of Route 2
3,4-dimethoxy-N-methylaniline hydrochloride
Reactant of Route 3
3,4-dimethoxy-N-methylaniline hydrochloride
Reactant of Route 4
Reactant of Route 4
3,4-dimethoxy-N-methylaniline hydrochloride
Reactant of Route 5
Reactant of Route 5
3,4-dimethoxy-N-methylaniline hydrochloride
Reactant of Route 6
Reactant of Route 6
3,4-dimethoxy-N-methylaniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.